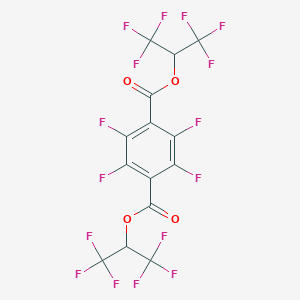

![molecular formula C21H28N6O2 B6474209 1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one CAS No. 2640970-40-5](/img/structure/B6474209.png)

1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one is a synthetic organic compound with potential applications across a variety of scientific disciplines. It is characterized by its complex molecular structure, comprising multiple functional groups that impart unique chemical properties.

Mechanism of Action

Target of Action

The primary target of this compound is the Transforming Growth Factor-β Activated Kinase (TAK1) . TAK1 is a serine/threonine kinase that plays a crucial role in cell growth, differentiation, and apoptosis . It is upregulated and overexpressed in multiple myeloma (MM), a type of blood cancer characterized by dysregulated and proliferative plasma cells .

Mode of Action

The compound interacts with TAK1 by binding to the hinge region of the kinase . The imidazo[1,2-b]pyridazine moiety of the compound is a privileged drug moiety found in many approved and experimental drugs . Substitutions at positions 2, 3, 6, 7, and 8 dictate kinase selectivity and potency .

Biochemical Pathways

TAK1 is activated by various extracellular signals, including cytokines, growth factors, and Toll-like receptor ligands . Dysregulation of TAK1 signaling can lead to extensive bone damage and enhanced angiogenesis in MM . This compound inhibits TAK1, thereby potentially disrupting these pathological processes .

Pharmacokinetics

This compound contains a morpholine moiety, which may contribute to its pharmacokinetic properties .

Result of Action

The compound inhibits the enzymatic activity of TAK1 with an IC50 of 55 nM . It also inhibits the growth of multiple myeloma cell lines MPC-11 and H929 with GI50 values as low as 30 nM . These results suggest that the compound has the potential to be translated into anti-MM therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{4-[(1-{imidazo[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one typically involves multi-step synthetic routes:

Formation of the Imidazo[1,2-b]pyridazine Core: : The starting material for this synthesis is often a substituted pyridazine. A sequence of cyclization reactions typically forms the imidazo[1,2-b]pyridazine core.

Introduction of the Piperidine and Piperazine Rings: : Through nucleophilic substitution or similar reactions, piperidine and piperazine rings are attached to the core structure.

But-2-yn-1-yl Group Addition: : This part of the molecule is introduced through alkynylation reactions, often requiring strong bases such as sodium hydride.

Final Assembly: : The final step involves coupling these intermediate products under controlled conditions to yield the target compound.

Industrial Production Methods

Industrially, the synthesis involves optimization for large-scale production. This includes:

Optimization of Reaction Conditions: : Factors such as temperature, pressure, solvent systems, and catalyst loading are fine-tuned.

Purification: : Techniques such as crystallization, distillation, and chromatography are employed to purify the compound.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical transformations:

Oxidation: : Can be oxidized using reagents like potassium permanganate.

Reduction: : Reduction can be accomplished with agents such as sodium borohydride.

Substitution: : It can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: : Potassium permanganate, dichromate under acidic conditions.

Reduction: : Sodium borohydride, lithium aluminium hydride.

Substitution: : Nucleophiles such as alkoxides or amines.

Major Products

Oxidation Products: : May yield carboxylic acids or ketones.

Reduction Products: : Typically alcohols or amines.

Substitution Products: : Diverse based on the nucleophile used.

Scientific Research Applications

In Chemistry

Catalysis: : Used as a ligand in metal-catalyzed reactions.

Synthesis: : Intermediate in the synthesis of more complex molecules.

In Biology and Medicine

Pharmacology: : Potential lead compound for drug discovery targeting specific receptors.

Biochemical Research: : Studied for its interactions with various enzymes and proteins.

In Industry

Material Science: : Component in the synthesis of advanced materials.

Agriculture: : Investigated for its potential use in pesticides or herbicides.

Comparison with Similar Compounds

Similar Compounds

1-(4-{4-[(1-{pyrido[1,2-b]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

1-(4-{4-[(1-{imidazo[1,2-a]pyridazin-6-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one

Uniqueness

Structural Diversity: : Unique arrangement of functional groups.

Versatility in Reactions: : Wide range of chemical reactivity compared to similar compounds.

: Broad scope of applications in various scientific domains due to its distinctive structure and reactivity.

Properties

IUPAC Name |

1-[4-[4-(1-imidazo[1,2-b]pyridazin-6-ylpiperidin-4-yl)oxybut-2-ynyl]piperazin-1-yl]ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-18(28)25-15-13-24(14-16-25)9-2-3-17-29-19-6-10-26(11-7-19)21-5-4-20-22-8-12-27(20)23-21/h4-5,8,12,19H,6-7,9-11,13-17H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLPDAAXBPRBAAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCN(CC1)CC#CCOC2CCN(CC2)C3=NN4C=CN=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-fluoro-2-[2-(pyrrolidine-1-carbonyl)morpholin-4-yl]-1,3-benzothiazole](/img/structure/B6474135.png)

![2-methyl-1-[(1-{[1,3]thiazolo[4,5-c]pyridin-2-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474138.png)

![2-methyl-1-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-1H-imidazole](/img/structure/B6474142.png)

![4-[3-(thiomorpholine-4-carbonyl)piperidin-1-yl]quinazoline](/img/structure/B6474156.png)

![2,4-dimethoxy-6-[4-(2-methoxyphenyl)piperazin-1-yl]-1,3,5-triazine](/img/structure/B6474162.png)

![N-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-5-chloro-N-methylpyrimidin-2-amine](/img/structure/B6474183.png)

![4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B6474189.png)

![1-(4-{4-[(1-{pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474204.png)

![1-(4-{4-[(1-{furo[3,2-c]pyridin-4-yl}piperidin-4-yl)oxy]but-2-yn-1-yl}piperazin-1-yl)ethan-1-one](/img/structure/B6474214.png)

![2-{4-[4-(morpholin-4-yl)pyrimidin-2-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6474230.png)

![2-{4-[2-(morpholin-4-yl)pyrimidin-4-yl]piperazin-1-yl}-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B6474241.png)

![4-(4-{2-methylpyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(trifluoromethyl)pyrimidine](/img/structure/B6474246.png)